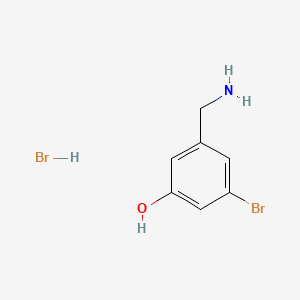![molecular formula C10H12F3NO3 B13503367 3-(2,2,2-Trifluoroacetamido)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13503367.png)
3-(2,2,2-Trifluoroacetamido)bicyclo[2.2.1]heptane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2,2-Trifluoroacetamido)bicyclo[221]heptane-2-carboxylic acid is a synthetic organic compound characterized by its unique bicyclic structure and the presence of a trifluoroacetamido group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoroacetamido)bicyclo[2.2.1]heptane-2-carboxylic acid typically involves the following steps:
Formation of the bicyclic core: The bicyclo[2.2.1]heptane structure is often synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic system.
Introduction of the carboxylic acid group: This can be achieved through various methods, such as oxidation of an alcohol group or hydrolysis of an ester.
Attachment of the trifluoroacetamido group: This step usually involves the reaction of the bicyclic carboxylic acid with trifluoroacetic anhydride and an amine to form the trifluoroacetamido derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(2,2,2-Trifluoroacetamido)bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The trifluoroacetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
3-(2,2,2-Trifluoroacetamido)bicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a useful probe for studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-(2,2,2-Trifluoroacetamido)bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoroacetamido group can enhance binding affinity and specificity, while the bicyclic structure provides rigidity and stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]heptane-2-carboxylic acid: This compound lacks the trifluoroacetamido group but shares the same bicyclic core.
2-Norbornanecarboxylic acid: Another compound with a similar bicyclic structure but different functional groups.
Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester: A methyl ester derivative of the bicyclic carboxylic acid.
Uniqueness
3-(2,2,2-Trifluoroacetamido)bicyclo[2.2.1]heptane-2-carboxylic acid is unique due to the presence of the trifluoroacetamido group, which imparts distinct chemical properties such as increased lipophilicity and enhanced binding interactions. This makes it particularly valuable in applications requiring high specificity and stability.
特性
分子式 |
C10H12F3NO3 |
|---|---|
分子量 |
251.20 g/mol |
IUPAC名 |
3-[(2,2,2-trifluoroacetyl)amino]bicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C10H12F3NO3/c11-10(12,13)9(17)14-7-5-2-1-4(3-5)6(7)8(15)16/h4-7H,1-3H2,(H,14,17)(H,15,16) |
InChIキー |
GVTQCJDOKICEOQ-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC1C(C2NC(=O)C(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


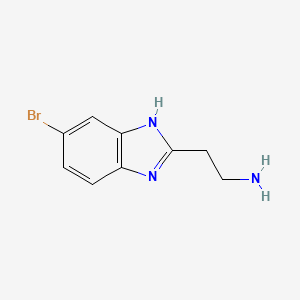
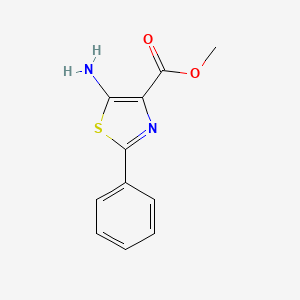

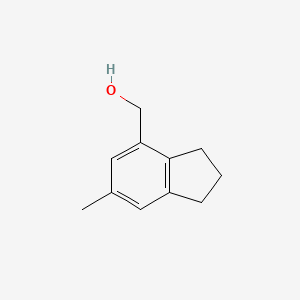
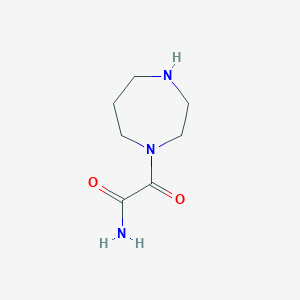
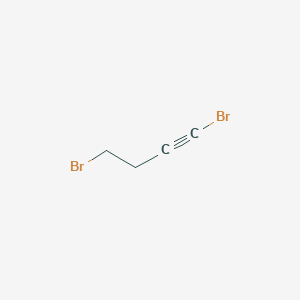
![2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylphosphoryl)propanoic acid](/img/structure/B13503326.png)
![1-[(2,5-Dimethoxyphenyl)methyl]piperazine dihydrochloride](/img/structure/B13503327.png)
![2-(3-Aminopropyl)-6,7-dihydro-4h-thiopyrano[4,3-d]thiazole 5,5-dioxide](/img/structure/B13503328.png)
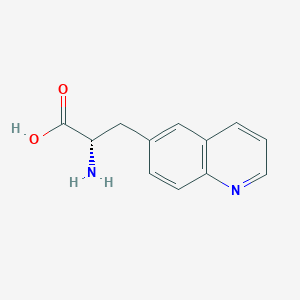
![Tert-butyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B13503345.png)


